N-(3-acetamidophenyl)-2-((4-(2-oxo-2-(phenylamino)ethyl)thiazol-2-yl)thio)acetamide
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Description
N-(3-acetamidophenyl)-2-((4-(2-oxo-2-(phenylamino)ethyl)thiazol-2-yl)thio)acetamide is a useful research compound. Its molecular formula is C21H20N4O3S2 and its molecular weight is 440.54. The purity is usually 95%.
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Scientific Research Applications
Glutaminase Inhibition for Cancer Therapy
The compound bis-2-(5-phenylacetamido-1,2,4-thiadiazol-2-yl)ethyl sulfide (BPTES) and its analogs, which share structural similarities with N-(3-acetamidophenyl)-2-((4-(2-oxo-2-(phenylamino)ethyl)thiazol-2-yl)thio)acetamide, have been studied for their role as potent and selective allosteric inhibitors of kidney-type glutaminase (GLS). This enzyme is crucial in cancer metabolism, making these compounds of interest for cancer therapy. Some analogs demonstrated similar potency to BPTES but with improved solubility, highlighting their therapeutic potential in inhibiting GLS to attenuate tumor growth in both in vitro and mouse xenograft models of lymphoma (Shukla et al., 2012).
Anti-inflammatory Activity
Compounds structurally related to this compound have been synthesized and evaluated for their anti-inflammatory activity. For instance, various substituted 1,3,4-oxadiazoles have shown promising results in reducing inflammation in rat models, indicating their potential for development as anti-inflammatory agents. These compounds' effectiveness in inhibiting the denaturation of bovine serum albumin, a model for assessing anti-inflammatory activity, varied, demonstrating the complexity of their action mechanism (Nargund et al., 1994).
Coordination Complexes and Antioxidant Activity
Research has also delved into the synthesis of coordination complexes using pyrazole-acetamide derivatives, which bear functional similarities to the compound . These complexes have been characterized and analyzed for their antioxidant activity. The study presents significant findings on how the self-assembly process, influenced by hydrogen bonding, impacts the antioxidant activity of these complexes, suggesting potential applications in mitigating oxidative stress-related conditions (Chkirate et al., 2019).
Antimicrobial and Anticancer Activities
A series of thiazolidin-4-one derivatives, structurally related to this compound, have been synthesized and assessed for their antimicrobial properties. These compounds exhibited promising in vitro antibacterial and antifungal activities against a range of pathogens, providing a foundation for further exploration into their use as antimicrobial agents (Baviskar et al., 2013). Additionally, derivatives of 2-[4,5-dimethyl-1-(phenylamino)-1H-imidazol-2-ylthio]-N-(thiazol-2-yl)acetamide have shown anticancer activities against various human tumor cell lines, especially melanoma, highlighting their potential in cancer treatment (Duran & Demirayak, 2012).
Properties
IUPAC Name |
2-[2-[2-(3-acetamidoanilino)-2-oxoethyl]sulfanyl-1,3-thiazol-4-yl]-N-phenylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N4O3S2/c1-14(26)22-16-8-5-9-17(10-16)24-20(28)13-30-21-25-18(12-29-21)11-19(27)23-15-6-3-2-4-7-15/h2-10,12H,11,13H2,1H3,(H,22,26)(H,23,27)(H,24,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BXNXGIJWQROFQU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC(=CC=C1)NC(=O)CSC2=NC(=CS2)CC(=O)NC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N4O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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